5-(2,6-dimethylmorpholino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(2,6-dimethylmorpholino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound belonging to the pyrido[2,3-d]pyrimidine class. These compounds are known for their diverse biological and pharmacological activities, including antitumoral, antiviral, antiproliferative, antihypertensive, cardiotonic, antifungal, anti-inflammatory, and antihistaminic properties .
Mechanism of Action
Target of Action
Similar pyrimidine-based derivatives such as thieno[2,3-d]pyrimidines have been known to exhibit a wide range of pharmacological properties . They have been associated with various biological targets like dihydrofolate reductase (DHFR), some kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase .
Mode of Action
It’s known that pyrimidine derivatives interact with their targets, leading to changes in cellular processes . For instance, they can inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways .
Biochemical Pathways
For instance, they can scavenge reactive oxygen species, which may be of great value in preventing the onset and propagation of oxidative diseases .
Pharmacokinetics
The molecular formula of the compound is c12h15n3os , which suggests that it is a relatively small molecule. This could potentially influence its absorption and distribution within the body.
Result of Action
Similar pyrimidine derivatives have been known to exhibit various therapeutic properties such as antioxidant, antiviral, and antimalarial effects . They can also have cytotoxic effects against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-dimethylmorpholino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps. One common method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . The reaction conditions often involve the use of solvents like xylene and bases such as sodium methoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-dimethylmorpholino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholino and pyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-(2,6-dimethylmorpholino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antitumoral and antiviral properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrido[2,3-d]pyrimidin-5-one: Exhibits antiproliferative and antimicrobial activities.
Uniqueness
5-(2,6-dimethylmorpholino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features, such as the presence of the morpholino group, which may enhance its biological activity and selectivity compared to other similar compounds .
Properties
IUPAC Name |
5-(2,6-dimethylmorpholin-4-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-9-7-19(8-10(2)22-9)11-5-6-16-13-12(11)14(20)18(4)15(21)17(13)3/h5-6,9-10H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSXQVCVDGITFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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